An In-depth Technical Guide to Biotin-PEG11-oxyamine: Properties and Applications
An In-depth Technical Guide to Biotin-PEG11-oxyamine: Properties and Applications
For researchers, scientists, and professionals in drug development, Biotin-PEG11-oxyamine is a valuable bioconjugation reagent. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its use in glycoprotein (B1211001) labeling, and visualizations to illustrate its mechanism of action and experimental workflow.
Core Concepts: A Bifunctional Linker for Targeted Biotinylation
Biotin-PEG11-oxyamine is a heterobifunctional crosslinker composed of three key components: a biotin (B1667282) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive oxyamine group. This molecular architecture enables the specific and covalent attachment of biotin to molecules containing an aldehyde or ketone group.
The biotin group serves as a high-affinity tag for detection, purification, or targeting, leveraging its strong and specific interaction with avidin (B1170675) and streptavidin proteins. The oxyamine group provides a chemoselective handle for conjugation. It reacts with aldehydes and ketones under mild conditions to form a stable oxime bond.[1]
The inclusion of an 11-unit PEG spacer is a critical feature. This hydrophilic chain enhances the aqueous solubility of the entire molecule, mitigating the aggregation issues often associated with hydrophobic biotinylation reagents.[2][3] Furthermore, the long spacer arm minimizes steric hindrance, allowing for more efficient binding of the biotin tag to avidin or streptavidin.
Chemical Properties of Biotin-PEG11-oxyamine
The following table summarizes the key chemical and physical properties of Biotin-PEG11-oxyamine. It is important to note that slight variations may exist between different commercial suppliers.
| Property | Value | Reference |
| Molecular Formula | C34H66N4O14S | [4] |
| Molecular Weight | ~787 g/mol | [4] |
| Purity | >95% | [5] |
| Appearance | White to off-white solid | N/A |
| Solubility | Water, DCM, DMF | [5] |
| Storage Conditions | -20°C, protected from moisture | [4][5] |
| Reactive Group | Oxyamine (-ONH2) | [1] |
| Reacts With | Aldehydes and Ketones | [1] |
Signaling Pathway and Reaction Mechanism
The biotinylation of a glycoprotein using Biotin-PEG11-oxyamine is a two-step process. First, the carbohydrate moieties of the glycoprotein are oxidized using a mild oxidizing agent like sodium periodate (B1199274) (NaIO₄). This reaction cleaves the vicinal diols present in the sugar residues to generate reactive aldehyde groups. In the second step, the oxyamine group of Biotin-PEG11-oxyamine nucleophilically attacks the newly formed aldehyde, resulting in the formation of a stable oxime linkage.
Experimental Protocols: Glycoprotein Biotinylation
This section provides a detailed methodology for the biotinylation of glycoproteins using Biotin-PEG11-oxyamine. This protocol is adapted from a general procedure for alkoxyamine-biotin reagents and is directly applicable.[6]
Materials Required:
-
Glycoprotein to be labeled
-
Biotin-PEG11-oxyamine
-
Sodium periodate (NaIO₄)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Coupling Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Reaction Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting spin column or size-exclusion chromatography)
-
Spectrophotometer
Experimental Procedure:
-
Preparation of Glycoprotein:
-
Dissolve the glycoprotein in the Coupling Buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they can interfere with the reaction.
-
-
Oxidation of Glycoprotein:
-
Prepare a fresh 100 mM stock solution of sodium periodate in water.
-
Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. For selective oxidation of sialic acids, use a final concentration of 1 mM and incubate on ice for 30 minutes in the dark. For general carbohydrate oxidation, use 10 mM and incubate at room temperature for 1-2 hours in the dark.[6]
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 20 mM and incubating for 10 minutes.
-
Remove excess sodium periodate and byproducts by buffer exchange into the Coupling Buffer using a desalting column.
-
-
Preparation of Biotin-PEG11-oxyamine Solution:
-
Equilibrate the vial of Biotin-PEG11-oxyamine to room temperature before opening to prevent moisture condensation.
-
Prepare a 50 mM stock solution of Biotin-PEG11-oxyamine in anhydrous DMSO.[6]
-
-
Biotinylation Reaction:
-
Add the Biotin-PEG11-oxyamine stock solution to the oxidized glycoprotein solution. A 20-50 fold molar excess of the biotin reagent over the glycoprotein is a good starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of Biotinylated Glycoprotein:
-
Remove unreacted Biotin-PEG11-oxyamine by buffer exchange using a desalting column or dialysis against the desired storage buffer (e.g., PBS).
-
-
Characterization of Biotinylation:
-
The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
-
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the biotinylation of a glycoprotein with Biotin-PEG11-oxyamine.
Applications in Research and Drug Development
The unique properties of Biotin-PEG11-oxyamine make it a versatile tool in various applications:
-
Targeted Drug Delivery: Biotinylated antibodies or other targeting ligands can be used to deliver drugs specifically to cancer cells that overexpress biotin receptors.[7]
-
Immunoassays: The high affinity of the biotin-avidin interaction is widely exploited in ELISA, Western blotting, and immunohistochemistry for signal amplification and enhanced detection sensitivity.
-
Cell Surface Labeling: Biotin-PEG11-oxyamine can be used to label cell surface glycoproteins for studies on cellular trafficking and internalization.
-
Affinity Purification: The biotin tag allows for the efficient isolation and purification of target molecules using avidin or streptavidin-conjugated resins.
-
PROTACs: Biotin-PEG11-oxyamine can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
References
- 1. Biotin-dPEG®₁₁-oxyamine. HCl - Amerigo Scientific [amerigoscientific.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Biotin-PEG11-oxyamine HCl salt | BroadPharm [broadpharm.com]
- 5. Biotin-PEG3-oxyamine HCl salt, 1786206-22-1 | BroadPharm [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Biotin oxyamine PEG | AxisPharm [axispharm.com]
